molecular formula C24H15Cl2F3N2O2S B3036827 1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 400081-72-3

1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

Cat. No. B3036827
CAS RN: 400081-72-3
M. Wt: 523.4 g/mol
InChI Key: DVDRIVVORDEQDT-UHFFFAOYSA-N
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Description

1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione is a useful research compound. Its molecular formula is C24H15Cl2F3N2O2S and its molecular weight is 523.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave Irradiation in Synthesis

    A study described the synthesis of trifluoromethyl substituted 3'- phenylspiro [3H-indole-3-2'-thiazolidine]- 2,4'-(1H)-diones, similar to the compound , using microwave irradiation. This method showed advantages in terms of reduced time, higher selectivity, yield, and purity compared to traditional methods (Dandia, Saha, & Shivpuri, 1997).

  • Green Chemistry Approach

    Another research focused on a one-pot, three-component synthesis of novel spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones in an ionic liquid, highlighting an eco-friendly approach with mild reaction conditions and high yields (Jain, Sharma, & Kumar, 2013).

  • Synthesis using Bronsted Acidic Ionic Liquids

    A study utilized Bronsted acidic ionic liquids as catalysts for synthesizing fluorinated spiro compounds. This method was marked by environmental friendliness and high efficiency (Arya, Rawat, Dandia, & Sasai, 2012).

Biological Activities

  • Antimicrobial Properties

    Spiro compounds derived from this compound were evaluated for antimicrobial activity. They displayed efficacy against various microbial strains, suggesting potential as antimicrobial agents (Thadhaney, Sain, Pemawat, & Talesara, 2010).

  • Potential as Antifungal and Antitubercular Agents

    Research indicated that spiro compounds, similar to the compound , showed promising antifungal and antitubercular activities. This finding opens avenues for further investigation in treating related diseases (Dandia, Singh, & Arya, 2004).

  • Anticancer Activity

    Some derivatives of this compound were tested for anticancer activity. Certain compounds showed significant potential, highlighting their relevance in cancer research (Kaminskyy et al., 2011).

properties

IUPAC Name

1'-[(2,6-dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2F3N2O2S/c25-18-8-4-9-19(26)16(18)12-30-20-10-2-1-7-17(20)23(22(30)33)31(21(32)13-34-23)15-6-3-5-14(11-15)24(27,28)29/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDRIVVORDEQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)Cl)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Reactant of Route 5
1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Reactant of Route 6
1'-[(2,6-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

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